molecular formula C18H16N2O4S2 B2680396 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-(methylsulfonyl)benzoate CAS No. 1396858-82-4

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-(methylsulfonyl)benzoate

Cat. No.: B2680396
CAS No.: 1396858-82-4
M. Wt: 388.46
InChI Key: IANJOBUACZQFOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions . For example, the synthesis of “1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives” involved various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-(methylsulfonyl)benzoate” is complex, as indicated by its IUPAC name . The related compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-ol” has a molecular weight of 206.27 . More detailed information about the molecular structure was not found in the search results.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on derivatives closely related to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-(methylsulfonyl)benzoate has shown significant antimicrobial and antifungal properties. Studies have demonstrated the synthesis of novel azetidinones and their subsequent evaluation for antibacterial and antifungal efficacy. These compounds have shown promising activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and the fungus Candida albicans. The structural attributes of these compounds contribute to their antimicrobial potency, highlighting their potential in developing new therapeutic agents (Sanjay D. Prajapati & M. Thakur, 2014; K. Mistry & K. R. Desai, 2006).

Corrosion Inhibition

Another notable application is in the field of corrosion inhibition, where related compounds have been evaluated for their efficacy in protecting oil well tubular steel in hydrochloric acid solutions. These studies have shown that certain azetidinones act as mixed-type inhibitors, efficiently preventing steel corrosion through adsorption, which follows the Langmuir adsorption isotherm model. This suggests their potential use in industrial applications to extend the life of metal structures in corrosive environments (M. Yadav, D. Sharma, & Sumit Kumar, 2015).

Anti-Diabetic and Renoprotective Activities

Compounds with structural similarities have also been synthesized and evaluated for their anti-diabetic and renoprotective activities. These studies have identified several derivatives that exhibit remarkable antihyperglycemic effects and significant renoprotective activity, offering a new avenue for the treatment of diabetes and its complications (A. A. O. Abeed, M. Youssef, & R. Hegazy, 2017).

Antitubercular and Anticancer Properties

Further research into azetidinone derivatives has revealed their potential as antitubercular and anticancer agents. Novel sulfonyl derivatives have shown moderate to significant activity against Mycobacterium tuberculosis H37Rv, highlighting their potential in treating tuberculosis. Additionally, certain compounds have exhibited potent cytotoxic properties towards monolayer tumor cells, underscoring their potential in cancer therapy (G. V. Suresh Kumar, Y. Rajendra Prasad, & S. Chandrashekar, 2013; Eman K. A. Abdelall, M. Mohamed, & A. Abdelhamid, 2010).

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3-methylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-26(22,23)14-6-4-5-12(9-14)17(21)24-13-10-20(11-13)18-19-15-7-2-3-8-16(15)25-18/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANJOBUACZQFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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